2-chloro-N'-hydroxy-6-propan-2-ylpyridine-3-carboximidamide
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Overview
Description
2-chloro-N’-hydroxy-6-propan-2-ylpyridine-3-carboximidamide is a chemical compound with the molecular formula C9H12ClN3O and a molecular weight of 213.66 g/mol It is known for its unique structural properties, which include a pyridine ring substituted with a chloro group, a hydroxy group, and an isopropyl group
Preparation Methods
The synthesis of 2-chloro-N’-hydroxy-6-propan-2-ylpyridine-3-carboximidamide typically involves several steps. One common method includes the reaction of 2-chloro-6-propan-2-ylpyridine-3-carboxylic acid with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the resulting product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-chloro-N’-hydroxy-6-propan-2-ylpyridine-3-carboximidamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.
Reduction: The chloro group can be reduced to a hydrogen atom under specific conditions.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or thiols. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-chloro-N’-hydroxy-6-propan-2-ylpyridine-3-carboximidamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a probe to study enzyme activities and protein interactions.
Medicine: It has potential therapeutic applications due to its ability to interact with specific molecular targets.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N’-hydroxy-6-propan-2-ylpyridine-3-carboximidamide involves its interaction with specific molecular targets. It can bind to enzymes and proteins, altering their activity and function. The hydroxy group plays a crucial role in forming hydrogen bonds with target molecules, while the chloro and isopropyl groups contribute to the compound’s overall stability and reactivity .
Comparison with Similar Compounds
2-chloro-N’-hydroxy-6-propan-2-ylpyridine-3-carboximidamide can be compared with similar compounds such as:
2-chloro-N’-hydroxy-6-isopropyl-3-pyridinecarboximidamide: Similar structure but different substituents.
3-pyridinecarboximidamide: Lacks the chloro and hydroxy groups, resulting in different reactivity and applications. The uniqueness of 2-chloro-N’-hydroxy-6-propan-2-ylpyridine-3-carboximidamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H12ClN3O |
---|---|
Molecular Weight |
213.66 g/mol |
IUPAC Name |
2-chloro-N'-hydroxy-6-propan-2-ylpyridine-3-carboximidamide |
InChI |
InChI=1S/C9H12ClN3O/c1-5(2)7-4-3-6(8(10)12-7)9(11)13-14/h3-5,14H,1-2H3,(H2,11,13) |
InChI Key |
URCXQPIMGQBIHK-UHFFFAOYSA-N |
Isomeric SMILES |
CC(C)C1=NC(=C(C=C1)/C(=N\O)/N)Cl |
Canonical SMILES |
CC(C)C1=NC(=C(C=C1)C(=NO)N)Cl |
Origin of Product |
United States |
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